molecular formula C12H13NO3 B14613032 (e)-Methyl 2-anilinomethylene-3-oxobutanoate

(e)-Methyl 2-anilinomethylene-3-oxobutanoate

Katalognummer: B14613032
Molekulargewicht: 219.24 g/mol
InChI-Schlüssel: CXKQIXFMOHKHIW-IHNPCTPUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-acetyl-3-anilino-acrylic acid methyl ester is an organic compound that belongs to the class of esters Esters are characterized by their pleasant odors and are often used in fragrances and flavorings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetyl-3-anilino-acrylic acid methyl ester typically involves the reaction of aniline with acetic anhydride to form N-phenylacetamide. This intermediate is then reacted with methyl acrylate under basic conditions to yield the desired ester. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

2-acetyl-3-anilino-acrylic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

2-acetyl-3-anilino-acrylic acid methyl ester has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic effects.

    Industry: It is used in the production of polymers, coatings, and adhesives.

Wirkmechanismus

The mechanism of action of 2-acetyl-3-anilino-acrylic acid methyl ester involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-acetyl-3-anilino-acrylic acid methyl ester is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of an acetyl group, an anilino group, and an acrylic ester moiety makes it versatile for various applications in research and industry .

Eigenschaften

Molekularformel

C12H13NO3

Molekulargewicht

219.24 g/mol

IUPAC-Name

methyl (E)-3-hydroxy-2-(phenyliminomethyl)but-2-enoate

InChI

InChI=1S/C12H13NO3/c1-9(14)11(12(15)16-2)8-13-10-6-4-3-5-7-10/h3-8,14H,1-2H3/b11-9+,13-8?

InChI-Schlüssel

CXKQIXFMOHKHIW-IHNPCTPUSA-N

Isomerische SMILES

C/C(=C(/C=NC1=CC=CC=C1)\C(=O)OC)/O

Kanonische SMILES

CC(=C(C=NC1=CC=CC=C1)C(=O)OC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.